cis-4,4-Dimethyl-3-methoxy-2-pentene

Description

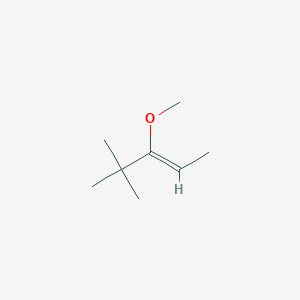

cis-4,4-Dimethyl-3-methoxy-2-pentene is a substituted alkene featuring a methoxy group at position 3 and two methyl groups at position 4. Its stereochemistry is defined by the cis arrangement of substituents across the double bond. Structural elucidation of such compounds typically employs advanced NMR techniques, including 1H-, 13C-, and 2D-NMR (e.g., COSY, HSQC, NOESY), to resolve axial/equatorial proton orientations and spatial interactions. For example, in related cis-configured compounds, protons adjacent to substituents exhibit distinct coupling constants (e.g., triplet of doublets for H1 and H3 at 11.2–11.8 Hz and 4.0–4.8 Hz, respectively), confirming axial proton dispositions and equatorial substituent arrangements . NOESY experiments further validate spatial proximities, such as interactions between H1 and H3 in cis isomers, which are absent in trans counterparts .

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(Z)-3-methoxy-4,4-dimethylpent-2-ene |

InChI |

InChI=1S/C8H16O/c1-6-7(9-5)8(2,3)4/h6H,1-5H3/b7-6- |

InChI Key |

AVLHDOWOPMFWHI-SREVYHEPSA-N |

Isomeric SMILES |

C/C=C(/C(C)(C)C)\OC |

Canonical SMILES |

CC=C(C(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Co-metathesis-Based Preparation

A prominent method for preparing related compounds such as 4,4-dimethyl-2-pentene (neoheptene) involves co-metathesis of olefins catalyzed by rhenium oxide (Re2O7) supported on inert carriers or tungsten hexachloride (WCl6) systems.

Key features of this method include:

- Reactants: Olefins with hydrogen or methyl substituents on the double bond carbons.

- Catalysts: Rhenium oxide on inert solid carriers or WCl6 combined with diethyl ether and tetrabutylstannane.

- Conditions: Temperature range of 30° to 100° Celsius, atmospheric or elevated pressure.

- Solvents: Chlorinated solvents like dichloromethane or dichloroethane, cycloaliphatic hydrocarbons such as cyclohexane, or neat reaction without solvent.

- Reaction Time: Variable, optimized to maximize yield and selectivity.

This method allows the formation of the pentene framework with control over cis/trans isomer ratios. For example, in the preparation of neoheptene, the cis/trans weight ratio can be influenced by reaction conditions and catalyst choice.

Alkylation and Methoxylation Strategies

To introduce the methoxy group at the 3-position, methylation of hydroxyl precursors or direct methoxylation of appropriate intermediates is employed. This step often follows the formation of the pentene backbone.

Typical approaches include:

- Nucleophilic substitution reactions where a hydroxyl group is converted to a methoxy group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Acid-catalyzed methoxylation where alcohol intermediates react with methanol in the presence of acid catalysts.

The challenge is to maintain the cis configuration during these transformations, requiring mild conditions and selective catalysts.

Catalytic Systems and Reaction Optimization

Catalysts play a crucial role in the preparation of cis-4,4-Dimethyl-3-methoxy-2-pentene:

| Catalyst Type | Role | Typical Conditions | Notes |

|---|---|---|---|

| Rhenium oxide (Re2O7) | Olefin metathesis catalyst | 30–100°C, inert carrier | High selectivity for olefin coupling |

| Tungsten hexachloride (WCl6) | Co-metathesis catalyst | With diethyl ether and Bu4Sn, 30–100°C | Alternative to Re2O7 catalyst |

| Aluminium chloride (AlCl3) | Alkylation catalyst | 0–30°C, chlorinated solvents | Used in related methylation steps |

| Acid catalysts (e.g., H2SO4) | Methoxylation | Mild acidic conditions | Avoids isomerization |

Optimization of molar ratios of reactants is critical. For instance, a molar ratio of 2:1 of p-cymene to olefin in related synthesis improves yields above 60% in analogous systems.

Representative Experimental Procedure (Adapted from Patent US5396014A)

| Step | Description |

|---|---|

| 1 | Mix olefin substrates in chlorinated solvent (e.g., dichloromethane) or cyclohexane. |

| 2 | Add catalytic system (Re2O7 on inert carrier or WCl6/(C2H5)2O/Bu4Sn). |

| 3 | Stir reaction mixture at 15–30°C or up to 100°C for several hours under atmospheric or elevated pressure. |

| 4 | Quench reaction by cooling to 5°C, add cold water, separate phases. |

| 5 | Extract aqueous phase with diethyl ether; wash organic phases with water and saturated NaCl solution. |

| 6 | Dry organic phases over sodium sulfate, concentrate by rotary evaporation. |

| 7 | Purify product by bulb-to-bulb distillation or chromatography to isolate cis isomer. |

Yields of up to 60.5% based on olefin consumed are reported, with cis/trans isomer ratios controlled by reaction parameters.

Analytical and Purity Considerations

- Gas Chromatography (GC): Used to determine isomer ratios and purity.

- Nuclear Magnetic Resonance (NMR): Confirms structural and stereochemical integrity.

- Melting Point and Crystallization: For isolating pure diastereomers if solid.

Summary Table of Preparation Methods

| Method | Catalyst/System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Olefin Co-metathesis | Re2O7 on inert carrier | 30–100°C, solvent or neat | ~60 | Controls cis/trans ratio |

| Olefin Co-metathesis | WCl6/(C2H5)2O/Bu4Sn | 30–100°C | Comparable | Alternative catalyst system |

| Alkylation/Methoxylation | AlCl3 or acid catalysts | 0–30°C | Variable | Introduces methoxy group selectively |

| Direct Methoxylation | Acid-catalyzed methanolysis | Mild acidic conditions | Variable | Requires careful stereochemical control |

Research Findings and Considerations

- The cis isomer of 4,4-dimethyl-2-pentene derivatives is often less abundant than the trans isomer but can be enriched by controlling reaction parameters.

- The choice of solvent and temperature critically influences the stereochemical outcome.

- Using chlorinated solvents like dichloromethane enhances catalyst activity and selectivity.

- The molar ratio of reactants is a key factor in maximizing yield and purity.

- Catalyst reactivation and preparation (e.g., Re2O7/Al2O3) impact reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: cis-4,4-Dimethyl-3-methoxy-2-pentene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

cis-4,4-Dimethyl-3-methoxy-2-pentene has several applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4,4-Dimethyl-3-methoxy-2-pentene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: NMR Comparison of cis-4 and trans-4 Isomers

| Parameter | This compound | trans-4,4-Dimethyl-3-methoxy-2-pentene |

|---|---|---|

| H1 Coupling Constants | 11.2 Hz (³J), 4.8 Hz (³J) | Similar J values; no NOESY interaction |

| C4 13C Shift | δ 75.2 | δ 73.2 (Δ = -2.0 ppm) |

Table 2: Physical Properties of Alkenes

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | CAS RN |

|---|---|---|---|

| This compound | 128.2 | Not reported | Not available |

| cis-2-Pentene | 70.13 | 37 | 627-20-3 |

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure and stereochemistry of cis-4,4-Dimethyl-3-methoxy-2-pentene using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D - and -NMR to identify proton and carbon environments. For example, coupling constants () in -NMR distinguish axial/equatorial proton arrangements. In cis-isomers, NOESY experiments reveal spatial interactions (e.g., H1-H3 coupling in cis-4 vs. absence in trans-4) .

- Mass Spectrometry (MS) : Confirm molecular weight (98.1861 g/mol) via high-resolution MS (HRMS) and compare with calculated values .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., methoxy C-O stretch near 1100 cm) .

Q. What are the key physical properties of cis-4,4-Dimethyl-3-methoxy-2-pentene, and how are they experimentally determined?

- Methodological Answer :

- Boiling Point : Predicted via computational models (e.g., NIST thermochemical data) .

- Density : Measure experimentally using a densitometer (predicted value: ~1.46 g/cm) .

- Optical Rotation : Use polarimetry to confirm chirality if applicable (not explicitly reported for this compound).

Q. What synthetic strategies are employed to produce cis-4,4-Dimethyl-3-methoxy-2-pentene, and how is product purity verified?

- Methodological Answer :

- Synthetic Routes : Likely involve alkene functionalization (e.g., methoxylation via acid-catalyzed addition or Grignard reactions). Stereochemical control may require chiral catalysts or selective reducing agents .

- Purity Verification :

- Gas Chromatography (GC) : Assess purity (>97% as per similar compounds) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress .

Advanced Research Questions

Q. How can NMR coupling constants and NOESY experiments resolve the stereochemical configuration of cis-4,4-Dimethyl-3-methoxy-2-pentene?

- Methodological Answer :

- Coupling Constants : Axial protons exhibit larger values (e.g., for cis-isomers) compared to equatorial protons. Triplet-of-triplets splitting patterns confirm axial proton arrangements .

- NOESY : Detect spatial proximity between protons (e.g., H1-H3 interactions in cis-isomers), distinguishing them from trans-isomers lacking such correlations .

Q. How should researchers address contradictory spectral data when analyzing mixtures of cis and trans isomers?

- Methodological Answer :

- Chromatographic Separation : Use HPLC or GC to isolate isomers before analysis .

- Dynamic NMR : Study temperature-dependent conformational changes to resolve overlapping signals .

- Computational Modeling : Compare experimental -values with density functional theory (DFT)-calculated coupling constants .

Q. What computational methods are used to predict the thermodynamic stability and reactivity of cis-4,4-Dimethyl-3-methoxy-2-pentene?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate steric strain and electronic effects .

- Molecular Dynamics (MD) : Simulate solvation effects and reaction pathways under varying conditions .

Q. How can stereoselective synthesis of cis-4,4-Dimethyl-3-methoxy-2-pentene be achieved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.